1-(2-methylpropyl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid
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Overview
Description
1-(2-Methylpropyl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid is a complex organic compound characterized by its unique benzotriazole structure
Mechanism of Action
Target of Action
The compound, also known as Imiquimod , primarily targets Toll-Like Receptor 7 (TLR7) . TLR7 is a part of the immune system that recognizes single-stranded RNA in endosomes, which are often found in viruses and bacteria . By binding to TLR7, Imiquimod enhances the production of endogenous proinflammatory cytokines, heightening both innate and adaptive immunity .
Mode of Action
Imiquimod acts as an immune response modifier. It stimulates the innate immune system by activating TLR7 . This activation leads to the production of cytokines, which are crucial for immune responses .
Biochemical Pathways
Imiquimod’s action affects several biochemical pathways. As a TLR7 agonist, it triggers a cascade of immune responses, including the production of interferons, interleukins, and other cytokines . These molecules play a key role in mediating and regulating immune responses, inflammation, and hematopoiesis .
Result of Action
The activation of TLR7 by Imiquimod leads to a heightened immune response. This results in the production of cytokines that help control the production of warts . Additionally, Imiquimod is used to treat a skin condition of the face and scalp called actinic keratoses and certain types of skin cancer called superficial basal cell carcinoma .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Imiquimod. For instance, the presence of other medications, the patient’s health status, and individual genetic factors can affect how Imiquimod works in the body
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methylpropyl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the benzotriazole core, followed by the introduction of the 2-methylpropyl group and the carboxylic acid functionality. Key steps include:
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Formation of Benzotriazole Core:
Starting Material: o-phenylenediamine
Reagent: Sodium nitrite (NaNO2) in acidic conditions
Reaction: Diazotization followed by cyclization to form benzotriazole
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Alkylation:
Reagent: 2-methylpropyl bromide
Catalyst: Potassium carbonate (K2CO3)
Reaction: N-alkylation of benzotriazole
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Carboxylation:
Reagent: Carbon dioxide (CO2)
Catalyst: Base such as sodium hydroxide (NaOH)
Reaction: Introduction of carboxylic acid group via carboxylation
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methylpropyl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form corresponding oxidized products.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4), leading to the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium
Reduction: LiAlH4 in anhydrous ether
Substitution: Alkyl halides or acyl chlorides in the presence of a base
Major Products:
Oxidation: Oxidized derivatives with additional oxygen functionalities
Reduction: Reduced forms with hydrogenated sites
Substitution: Substituted benzotriazole derivatives
Scientific Research Applications
1-(2-Methylpropyl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its stability and functional groups.
Comparison with Similar Compounds
1H-Benzotriazole: Lacks the 2-methylpropyl and carboxylic acid groups, making it less versatile in certain applications.
4,5,6,7-Tetrahydro-1H-benzotriazole: Similar core structure but without the functional groups that enhance reactivity and application potential.
2-Methylpropyl-1H-benzotriazole: Contains the 2-methylpropyl group but lacks the carboxylic acid functionality.
Uniqueness: 1-(2-Methylpropyl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid is unique due to the combination of its benzotriazole core, 2-methylpropyl group, and carboxylic acid functionality. This combination imparts distinct chemical reactivity and a wide range of applications, making it a valuable compound in various fields of research.
Biological Activity
1-(2-methylpropyl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid (CAS No. 2044872-28-6) is a benzotriazole derivative that has garnered attention for its potential biological activities. This compound possesses a unique structure that may contribute to various pharmacological effects, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the following features:
- Molecular Formula : C₁₁H₁₇N₃O₂
- Molecular Weight : 223.27 g/mol
- IUPAC Name : 1-(2-methylpropyl)-4,5,6,7-tetrahydro-1H-benzotriazole-6-carboxylic acid
Antimicrobial Properties
Research has indicated that benzotriazole derivatives exhibit significant antimicrobial activity. In particular:
- Antibacterial Activity : Studies have demonstrated that certain benzotriazole compounds show effectiveness against various bacterial strains such as Escherichia coli and Bacillus subtilis. The presence of hydrophobic groups in the structure enhances this activity by facilitating membrane penetration .
- Antifungal Activity : Compounds similar to 1-(2-methylpropyl)-4,5,6,7-tetrahydro-1H-benzotriazole have shown promising antifungal effects against Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) ranging from 1.6 to 25 μg/ml .
Anticancer Potential
The anticancer properties of benzotriazole derivatives have also been explored. Research indicates that these compounds can inhibit specific cancer cell lines through various mechanisms:
- Inhibition of Protein Kinases : Some derivatives have been identified as selective inhibitors of protein kinase CK2, which plays a crucial role in cancer cell proliferation .
- Cell Cycle Arrest : Certain studies report that benzotriazole derivatives induce cell cycle arrest in cancer cells, leading to increased apoptosis .
Table 1: Summary of Biological Activities
Activity Type | Target Organisms/Cells | Findings |
---|---|---|
Antibacterial | E. coli, Bacillus subtilis | Significant inhibition observed; structure-dependent activity due to hydrophobic groups. |
Antifungal | Candida albicans, Aspergillus niger | MIC values between 1.6–25 μg/ml; effectiveness linked to structural modifications. |
Anticancer | Various cancer cell lines | Induction of apoptosis and cell cycle arrest; potential CK2 inhibition noted. |
Detailed Research Findings
In a study assessing the biological activity of various benzotriazole derivatives, it was found that:
- Compounds with bulky hydrophobic groups exhibited enhanced antimicrobial properties compared to their smaller counterparts .
- The introduction of electron-withdrawing groups on the benzotriazole ring significantly increased antifungal activity against pathogenic fungi .
The biological activity of 1-(2-methylpropyl)-4,5,6,7-tetrahydro-1H-benzotriazole-6-carboxylic acid can be attributed to several mechanisms:
- Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into microbial membranes, disrupting their integrity and leading to cell death.
- Enzyme Inhibition : The compound may inhibit critical enzymes involved in microbial metabolism or cancer cell proliferation.
- Signal Transduction Interference : By targeting specific kinases or receptors within cells, these compounds can alter signaling pathways that regulate cell growth and apoptosis.
Properties
IUPAC Name |
3-(2-methylpropyl)-4,5,6,7-tetrahydrobenzotriazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-7(2)6-14-10-5-8(11(15)16)3-4-9(10)12-13-14/h7-8H,3-6H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REGDFICWYLWJDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(CCC(C2)C(=O)O)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.